molecular formula C11H15N3 B14329887 2-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)pyridine CAS No. 110625-48-4

2-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)pyridine

Cat. No.: B14329887
CAS No.: 110625-48-4
M. Wt: 189.26 g/mol
InChI Key: FDONHUWVZFRIOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)pyridine typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable practices are likely to be employed to scale up the synthesis process. This includes optimizing reaction conditions to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of 2-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to selectively inhibit cholinesterase enzymes, suggesting its potential use in treating neurological disorders . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)pyridine is unique due to its combined pyrazole and pyridine rings, which confer distinct chemical and biological properties

Properties

CAS No.

110625-48-4

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

2-(3,5,5-trimethyl-4H-pyrazol-1-yl)pyridine

InChI

InChI=1S/C11H15N3/c1-9-8-11(2,3)14(13-9)10-6-4-5-7-12-10/h4-7H,8H2,1-3H3

InChI Key

FDONHUWVZFRIOB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C)C)C2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.